Bsh-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bsh-IN-1 is a covalent inhibitor of bile salt hydrolases . It is selective for bile salt hydrolases over the farnesoid X receptor (FXR) and G protein-coupled bile acid activated receptor (GP-BAR) at 100 µM .
Synthesis Analysis
Bile salt hydrolases are gatekeepers of bile acid metabolism and host-microbiome crosstalk in the gastrointestinal tract . BSH-IN-1 inhibits the bile salt hydrolases of the Gram-negative bacterium B. theta and the Gram-positive bacterium B. longum .Molecular Structure Analysis
The chemical formula of BSH-IN-1 is C25H41FO3 . Its exact mass is 408.30 and its molecular weight is 408.598 .Chemical Reactions Analysis
Bile salt hydrolases (BSHs) are choloylglycine hydrolases that catalyse the removal of the amino acid moiety (usually glycine or taurine) in conjugated BAs, thereby generating deconjugated bile acids and a free amino acid . BSH-IN-1 inhibits this process .Physical And Chemical Properties Analysis
The method described for the qualitative determination of BSH activity is based on the different physicochemical properties of conjugated and unconjugated forms of BAs, as unconjugated BAs are less soluble in water and thus precipitate in agar media .Aplicaciones Científicas De Investigación
Bile Salt Hydrolase (BSH) Inhibition
Bsh-IN-1 is a promising inhibitor of Bile Salt Hydrolase (BSH), an enzyme produced by gut bacteria. BSH plays a central role in gastrointestinal (GI) survival, bile homeostasis, and modulation of host signaling pathways . By inhibiting BSH, Bsh-IN-1 may alter bile acid metabolism, impacting gut microbiota composition and host health.
Secondary Bile Acid Formation
BSH cleaves conjugated bile acids (BAs), allowing 7α-dehydroxylation and the formation of secondary BAs. These secondary BAs impact host metabolism, including fat digestion and utilization. Bsh-IN-1 may regulate secondary BA levels, influencing metabolic pathways .
Inflammatory Bowel Disease (IBD) Diagnosis
Researchers have investigated Bsh-IN-1 as a noninvasive diagnostic tool for IBD patients. By quantifying BSH activity in fecal samples, Bsh-IN-1 could predict the clinical status of individuals with IBD. This application holds promise for early detection and personalized management .
Animal Models and Imaging
Bsh-IN-1 enables noninvasive imaging of BSH activity in live animals. Researchers have used this optical tool to assess BSH activity in the entire gastrointestinal tract of mice and humans. Such imaging techniques provide valuable insights into gut health and microbial function .
Propiedades
IUPAC Name |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-fluorohexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVGNIBMZHDZLL-GDQMVUAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bsh-IN-1 |
Q & A
Q1: What is the mechanism of action of boron neutron capture therapy (BNCT) using BSH?
A1: BNCT is based on the nuclear capture reaction that occurs when the stable isotope boron-10 (10B) is irradiated with neutrons. BSH serves as a delivery agent for 10B. Once accumulated in tumor cells, BSH, loaded with 10B, enables the capture of neutrons. This capture reaction releases high-energy alpha particles and lithium-7 nuclei, which have a limited range in tissue, effectively damaging only the tumor cells containing 10B while sparing surrounding healthy tissue [, ].
Q2: What are the cytopathic effects of BNCT using BSH on human glioblastoma cells?
A3: Research using an accelerator-based neutron source demonstrated a significant decrease in the proportion of surviving U87 glioblastoma cells after BNCT in the presence of 10B-enriched BSH [, ]. This effect was attributed to the nuclear capture reaction occurring within the cells that had taken up BSH.
Q3: Does BSH itself exhibit any cytotoxic effects on cells?
A4: While BSH is generally considered non-toxic at therapeutic concentrations, studies have shown some cytopathic effects at higher concentrations or longer incubation periods. For instance, MTT assays revealed a decrease in U87 cell survival at a 10B concentration of 80 µg/ml after 48 hours of incubation with BSH [].
Q4: What are the advantages of using an accelerator-based neutron source for BNCT with BSH compared to reactor-based sources?
A5: While reactor-based BNCT has shown effectiveness in treating high-grade gliomas, accelerator-based neutron sources offer potential advantages like compactness and portability, making BNCT more accessible for clinical practice [].
Q5: Are there any ongoing research efforts focused on improving BSH as a boron delivery agent for BNCT?
A6: Yes, research is ongoing to develop novel BSH derivatives with improved tumor selectivity and uptake. One such example is ACBC-BSH, a conjugate of BSH with a tumor-selective synthetic amino acid, 1-amino-3-fluorocyclobutane-1-carboxylic acid (ACBC) []. This derivative aims to enhance the therapeutic efficacy of BNCT by delivering a higher concentration of 10B specifically to tumor cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.